Cas no 1261794-82-4 (6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile)

6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile structure
1261794-82-4 structure
商品名:6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile
CAS番号:1261794-82-4
MF:C14H8ClF3N2O
メガワット:312.674332618713
CID:4913198

6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile
    • インチ: 1S/C14H8ClF3N2O/c15-13-5-4-11(12(20-13)6-7-19)9-2-1-3-10(8-9)21-14(16,17)18/h1-5,8H,6H2
    • InChIKey: WCYBUKUHEKUHNT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(CC#N)=N1)C1C=CC=C(C=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 395
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 45.9

6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026001076-1g
6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile
1261794-82-4 97%
1g
$1,780.80 2022-04-03
Alichem
A026001076-250mg
6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile
1261794-82-4 97%
250mg
$727.60 2022-04-03
Alichem
A026001076-500mg
6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile
1261794-82-4 97%
500mg
$1,048.60 2022-04-03

6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile 関連文献

6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrileに関する追加情報

6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile: A Comprehensive Overview

The compound 6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile (CAS No. 1261794-82-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule incorporates a pyridine ring substituted with a chlorine atom at position 6, a trifluoromethoxyphenyl group at position 3, and an acetonitrile group at position 2. These substituents collectively influence the compound's chemical reactivity, stability, and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile through multi-step reactions involving palladium-catalyzed cross-coupling techniques. The introduction of the trifluoromethoxy group enhances the molecule's electronic properties, making it an attractive candidate for use in drug design and materials science. Researchers have demonstrated that this compound exhibits promising activity in preliminary biological assays, particularly in inhibiting specific enzyme targets associated with neurodegenerative diseases.

The trifluoromethoxyphenyl moiety is known for its electron-withdrawing effects, which can modulate the electronic environment of the pyridine ring. This modulation is crucial for optimizing the compound's interaction with biological targets. Recent studies have highlighted the importance of such substituents in improving the pharmacokinetic profiles of pyridine-based drugs, including enhanced solubility and bioavailability.

In terms of applications, 6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile has shown potential as a lead compound in the development of novel therapeutic agents. Its acetonitrile group provides additional functionalization opportunities, allowing for further chemical modifications to tailor its properties for specific therapeutic uses. For instance, researchers are exploring its utility as a precursor for constructing more complex heterocyclic frameworks that could serve as scaffolds for drug discovery.

From an environmental perspective, the synthesis and handling of 6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile must adhere to stringent safety protocols to minimize ecological impact. The trifluoromethoxy group, while beneficial for chemical reactivity, also raises considerations regarding its persistence in the environment. Ongoing research is focused on developing greener synthesis routes and evaluating the compound's biodegradation pathways to ensure sustainable practices.

Looking ahead, the integration of computational chemistry tools with experimental studies is expected to accelerate the discovery of new applications for 6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile. Quantum mechanical calculations are being employed to predict its interaction with biomolecules at an atomic level, providing insights into its binding affinity and selectivity. These computational approaches complement traditional experimental methods, enabling a more comprehensive understanding of the compound's properties.

In conclusion, 6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile represents a significant advancement in organic synthesis and drug discovery. Its unique structure, combined with recent research findings, positions it as a valuable tool in addressing unmet medical needs and advancing materials science. Continued exploration into its properties and applications will undoubtedly yield further breakthroughs in these fields.

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